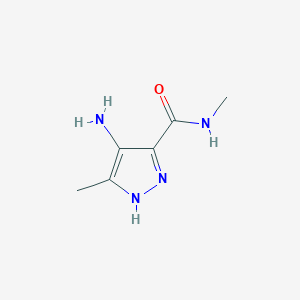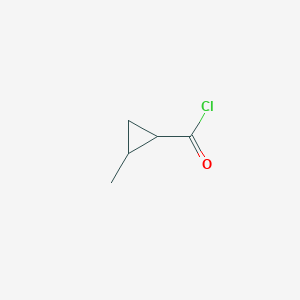
2-Amino-4-cyclohexylbutanoic acid
Descripción general
Descripción
2-Amino-4-cyclohexylbutanoic acid, also known as ®-2-Amino-4-cyclohexylbutanoic acid1 and (S)-2-Amino-4-cyclohexylbutanoic acid2, is a chiral, cyclic amino acid. It has a molecular formula of C10H19NO2 and a molecular weight of 185.27 g/mol12. It is a solid substance12.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of 2-Amino-4-cyclohexylbutanoic acid. However, a paper titled “Combining Aldolases and Transaminases for the Synthesis of 2-Amino-4-hydroxybutanoic Acid” might provide some insights3.Molecular Structure Analysis
The InChI code for (S)-2-Amino-4-cyclohexylbutanoic acid is 1S/C10H19NO2/c11-9(10(12)13)7-6-8-4-2-1-3-5-8/h8-9H,1-7,11H2,(H,12,13)/t9-/m0/s12. For ®-2-Amino-4-cyclohexylbutanoic acid, the InChI code is 1S/C10H19NO2/c11-9(10(12)13)7-6-8-4-2-1-3-5-8/h8-9H,1-7,11H2,(H,12,13)/t9-/m1./s11.
Chemical Reactions Analysis
Amino acids, including 2-Amino-4-cyclohexylbutanoic acid, can act as both an acid and a base due to the presence of the amino and carboxyl functional groups4. The pH at which a given amino acid exists in solution as a zwitterion is called the isoelectric point (pI)4.
Physical And Chemical Properties Analysis
2-Amino-4-cyclohexylbutanoic acid is a solid substance12. It should be stored in a dark place, under an inert atmosphere, at room temperature12.Aplicaciones Científicas De Investigación
Biocatalytic Synthesis
2-Amino-4-cyclohexylbutanoic acid, an important amino acid, finds applications in stereoselective synthesis processes. Hernández et al. (2017) explored its synthesis through a biocatalytic one-pot cyclic cascade, combining an aldol reaction with stereoselective transamination. This method employed a class II pyruvate aldolase from E. coli and an S- or R-selective transaminase, starting from formaldehyde and alanine. The approach achieved high yields and product concentrations, indicating its efficiency for synthesizing this amino acid (Hernández et al., 2017).
Interaction with Proteins
The interaction of amino acid derivatives, including those related to 2-Amino-4-cyclohexylbutanoic acid, with proteins has been studied. Thakare et al. (2018) investigated the binding of carboxamide derivatives of amino acids with Bovine serum albumin (BSA) using ultrasonic interferometry. They found that binding was more significant at acidic pH and that the association constant decreased with increasing pH. This research helps understand the interaction dynamics of amino acid derivatives with proteins (Thakare et al., 2018).
Cyclization Reactions
Esgulian et al. (2017) studied the cyclization reactions of derivatives of 3-amino-2,4-dihydroxybutanoic acid, closely related to 2-Amino-4-cyclohexylbutanoic acid. They focused on the synthesis of cyclic derivatives like γ-lactones, oxazolidinones, oxazolines, and aziridines, demonstrating the versatility of amino acid derivatives in chemical synthesis (Esgulian et al., 2017).
Synthesis of Amino Acid Derivatives
The synthesis of various amino acid derivatives, including 2-Amino-4-cyclohexylbutanoic acid, is critical for pharmacological applications. Andruszkiewicz and Silverman (1990) synthesized a range of alkyl-substituted 4-aminobutanoic acid derivatives and tested them as substrates for gamma-aminobutyric acid aminotransferase. Their work contributes to the understanding of how modifications in amino acid structures can impact their biological activity (Andruszkiewicz & Silverman, 1990).
Safety And Hazards
The safety information for ®-2-Amino-4-cyclohexylbutanoic acid includes the following hazard statements: H302, H315, H319, H3351. The precautionary statements include P261, P305+P351+P3381. The same safety information applies to (S)-2-Amino-4-cyclohexylbutanoic acid2.
Direcciones Futuras
While I couldn’t find specific future directions for 2-Amino-4-cyclohexylbutanoic acid, it’s worth noting that this compound is not intended for human or veterinary use and is for research use only5. It is used as a building block in the synthesis of peptide analogues6.
Propiedades
IUPAC Name |
2-amino-4-cyclohexylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c11-9(10(12)13)7-6-8-4-2-1-3-5-8/h8-9H,1-7,11H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXHKOHWUQAULOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-cyclohexylbutanoic acid | |
CAS RN |
5428-08-0 | |
| Record name | NSC12800 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12800 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















